Succinimidyl acetate

Structural proteomics Covalent labeling Mass spectrometry

Succinimidyl acetate (N-succinimidyl acetate, CAS 14464-29-0) is the rational procurement choice when your workflow demands operational simplicity without compromising labeling efficiency. Unlike DEPC, it integrates seamlessly into standard LC-MS/MS proteomics protocols—no specialized handling or nonstandard data analysis required. As the least sterically hindered NHS ester in its class, it delivers broader mono- and di-acetylation patterns that longer-chain analogues cannot achieve, while its organic/aqueous solubility profile (LogP -1.34) makes it the definitive reagent for DMSO-assisted labeling of hydrophobic peptides—a condition where sulfo-NHS-acetate is contraindicated. Additionally, its unique C–H activation pathway under metallaphotoredox catalysis offers streamlined ketone synthesis unattainable with traditional acyl chlorides.

Molecular Formula C6H7NO4
Molecular Weight 157.12 g/mol
CAS No. 14464-29-0
Cat. No. B089227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuccinimidyl acetate
CAS14464-29-0
Synonymssuccinimidyl acetate
Molecular FormulaC6H7NO4
Molecular Weight157.12 g/mol
Structural Identifiers
SMILESCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C6H7NO4/c1-4(8)11-7-5(9)2-3-6(7)10/h2-3H2,1H3
InChIKeySIFCHNIAAPMMKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Succinimidyl Acetate (CAS 14464-29-0): Procurement‑Relevant Chemical and Functional Baseline


Succinimidyl acetate (N‑succinimidyl acetate, Acetic acid N‑hydroxysuccinimide ester; CAS 14464‑29‑0) is a pyrrolidine‑2‑one derivative [1] belonging to the N‑hydroxysuccinimide (NHS) ester class. It serves as a reactive acetylating agent, primarily targeting primary amines in proteins, peptides, and other biomolecules to form stable amide linkages . This compound is supplied as a white crystalline powder with purities typically ≥98% and is utilized in bioconjugation, protein modification, and as a chemical intermediate .

Why Generic NHS Ester Substitution Risks Performance: The Specific Case of Succinimidyl Acetate


Within the NHS ester family, compounds differ markedly in reactivity, selectivity, solubility, and downstream compatibility. Simple substitution of succinimidyl acetate with a longer‑chain NHS ester (e.g., N‑succinimidyl dodecanoate) alters site‑specific acylation patterns [1], while replacing it with diethylpyrocarbonate (DEPC) introduces specialized workflow requirements that deviate from standard proteomic protocols [2]. Even the water‑soluble sulfo‑NHS‑acetate variant exhibits distinct solubility and handling properties . Consequently, procurement decisions that treat these reagents as interchangeable risk non‑reproducible results and increased experimental complexity.

Quantitative Differentiation of Succinimidyl Acetate: Head‑to‑Head Evidence for Procurement Decisions


Workflow Compatibility vs. Diethylpyrocarbonate (DEPC) in Structural Proteomics

In a direct comparative evaluation of covalent labeling reagents for structural proteomics, N‑hydroxysuccinimidyl acetate (NHS‑acetate) and diethylpyrocarbonate (DEPC) were assessed for their ability to label solvent‑accessible amino acid residues in protein complexes. Both reagents delivered comparable labeling results, but NHS‑acetate labeling was fully compatible with standard proteomic workflows, whereas DEPC labeling required specialized experimental conditions and data analysis [1].

Structural proteomics Covalent labeling Mass spectrometry

Site‑Selectivity in Insulin Acylation: Succinimidyl Acetate (C2) vs. Succinimidyl Dodecanoate (C12)

Acylation of human insulin was studied using succinimidyl acetate (C2 transfer reagent) and succinimidyl dodecanoate (C12 transfer reagent). With the C12 reagent, 88% of the acylation occurred specifically at the epsilon‑amino group of Lys B29. In contrast, succinimidyl acetate produced equal amounts of singly acetylated product (at Lys B29) and doubly acetylated product (at Lys B29 and the N‑terminal Gly A1) [1].

Protein acylation Insulin modification Site‑selectivity

Superior Reactivity of N‑Acylsuccinimides vs. Acyl Chlorides in Metallaphotoredox Catalysis

In a study on direct C(sp³)–H acylation, N‑acylsuccinimides (including succinimidyl acetate) served as efficient acyl reagents, exhibiting superior reactivity over acyl chlorides. Mechanistic investigations revealed that the N‑acylsuccinimides follow an uncommon reaction pathway commencing with C–H activation prior to oxidative addition, whereas acyl chlorides do not engage in this pathway [1].

Metallaphotoredox catalysis C–H acylation Synthetic methodology

Hydrophobic Character vs. Water‑Soluble Sulfo‑NHS‑Acetate: LogP and Solubility Differentiation

Succinimidyl acetate exhibits a calculated LogP of -1.34 [1] to -1.81 [2], indicating limited water solubility and favoring organic solvents such as DMSO or DMF. In contrast, sulfo‑NHS‑acetate (CAS 152305‑87‑8) bears a sulfonate group that confers high water solubility . While direct solubility values are not compared in a single study, this class‑level distinction is critical for application design.

Bioconjugation Organic synthesis Solubility

Procurement‑Grade Purity and Physical Specifications: Succinimidyl Acetate

Commercially available succinimidyl acetate is routinely supplied with purity ≥98% (GC or HPLC) and a melting point range of 132–136 °C [1]. These specifications are consistent across major suppliers, providing a reliable benchmark for procurement and ensuring batch‑to‑batch reproducibility.

Analytical chemistry Quality control Bioconjugation

Validated Application Scenarios for Succinimidyl Acetate Derived from Comparative Evidence


Standard Proteomic Workflow Covalent Labeling

Succinimidyl acetate is the preferred covalent labeling reagent for structural proteomics when integration into standard LC‑MS/MS workflows is essential. Unlike diethylpyrocarbonate (DEPC), it does not require specialized handling or data analysis, delivering comparable labeling results with operational simplicity [4].

Multi‑Site Acetylation of Proteins and Peptides

When a less sterically hindered, promiscuous acetylating agent is needed—for example, to introduce multiple acetyl groups onto a protein—succinimidyl acetate (C2) is the appropriate choice. Compared to longer‑chain NHS esters like succinimidyl dodecanoate, it yields a mixture of mono‑ and di‑acetylated species, enabling broader modification patterns [4].

Metallaphotoredox Catalyzed C–H Acylation

In synthetic chemistry, succinimidyl acetate belongs to the N‑acylsuccinimide class that demonstrates superior reactivity over traditional acyl chlorides in direct C(sp³)–H acylation via metallaphotoredox catalysis. Its unique reaction pathway (C–H activation prior to oxidative addition) provides a mechanistic advantage for streamlined ketone synthesis [4].

Organic‑Phase or Mixed‑Solvent Bioconjugation

For reactions requiring an organic or aqueous‑organic medium (e.g., DMSO‑assisted labeling of hydrophobic peptides), succinimidyl acetate's limited water solubility (LogP -1.34) is advantageous. In contrast, the water‑soluble sulfo‑NHS‑acetate is contraindicated in these environments, making the parent NHS ester the reagent of choice for such conditions [4].

Technical Documentation Hub

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